molecular formula C24H18O5 B4231226 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate

2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate

Cat. No.: B4231226
M. Wt: 386.4 g/mol
InChI Key: MERFWOVXSGASLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its chromen-2-one core structure, which is fused with a phenyl group and an ethoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its biological effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 4-methyl-2-oxo-2H-chromen-7-yl derivatives
  • 2-oxo-2H-chromen-7-yl dimethylcarbamates

Uniqueness

2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group and the ethoxybenzoate moiety enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-2-27-21-11-7-6-10-19(21)23(25)28-18-13-12-17-14-20(16-8-4-3-5-9-16)24(26)29-22(17)15-18/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERFWOVXSGASLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 2
Reactant of Route 2
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 3
Reactant of Route 3
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 4
Reactant of Route 4
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 5
Reactant of Route 5
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 6
Reactant of Route 6
2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.